

# An Independent Validation and Comparative Guide to Umbralisib Tosylate for Hematologic Malignancies

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                     |           |
|----------------------|---------------------|-----------|
| Compound Name:       | Umbralisib Tosylate |           |
| Cat. No.:            | B8752720            | Get Quote |

This guide offers an objective analysis of **Umbralisib Tosylate** (formerly marketed as Ukoniq), providing researchers, scientists, and drug development professionals with a comprehensive overview of its clinical findings, mechanism of action, and a comparative assessment against alternative therapies. Umbralisib received accelerated approval from the U.S. Food and Drug Administration (FDA) on February 5, 2021, for treating adult patients with relapsed or refractory marginal zone lymphoma (MZL) and follicular lymphoma (FL). However, this approval was voluntarily withdrawn in 2022 due to safety concerns. This guide synthesizes the published data to present a complete picture of its therapeutic profile.

#### **Mechanism of Action: A Dual Inhibitor**

Umbralisib is a kinase inhibitor with a distinct dual-targeting mechanism. It selectively inhibits phosphoinositide 3-kinase delta (PI3K $\delta$ ) and casein kinase 1 epsilon (CK1 $\epsilon$ ).[1][2][3]

- PI3K-delta (PI3Kδ) Inhibition: The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[4] The delta isoform of PI3K is primarily expressed in hematopoietic cells and is crucial for B-cell receptor signaling, which is often dysregulated in B-cell malignancies.[3] By inhibiting PI3Kδ, umbralisib disrupts this pathway, leading to decreased proliferation and induced cell death in malignant B-lymphocytes.[4]
- Casein Kinase 1 Epsilon (CK1ε) Inhibition: CK1ε is implicated in the pathogenesis of various cancer cells, including lymphoid malignancies.[1] Its inhibition by umbralisib is a feature that



distinguishes it from other PI3K inhibitors and is thought to contribute to its anti-cancer activity.[5]



Click to download full resolution via product page

Caption: Umbralisib's dual-inhibition signaling pathway. (Max-width: 760px)

### **Clinical Efficacy and Safety Profile**



The accelerated approval of umbralisib was based on the results from the single-arm, multi-cohort Phase 2b UNITY-NHL trial (NCT02793583).

#### **Experimental Protocol: UNITY-NHL Trial (Select Cohorts)**

- Study Design: An open-label, multi-cohort, Phase 2b study evaluating the efficacy and safety of umbralisib monotherapy.[6][7]
- · Patient Population:
  - MZL Cohort: 69 patients with relapsed or refractory marginal zone lymphoma who had received at least one prior anti-CD20-based regimen.
  - FL Cohort: 117 patients with relapsed or refractory follicular lymphoma who had received at least two prior systemic therapies (the approval was ultimately for those who received at least three).[7]
- Treatment: Umbralisib was administered orally at a dose of 800 mg once daily.[6]
- Primary Endpoint: The primary endpoint was the overall response rate (ORR) as assessed by an independent review committee.[7]
- Key Secondary Endpoints: Duration of response (DOR) and safety.



Click to download full resolution via product page

**Caption:** Experimental workflow for the UNITY-NHL trial. (Max-width: 760px)

#### **Quantitative Data Summary**



The UNITY-NHL trial demonstrated clinically meaningful activity in a heavily pretreated patient population.[6]

| Indication                                                                                                              | N   | Overall<br>Response<br>Rate (ORR) | Complete<br>Response (CR) | Median Duration of Response (DOR) |
|-------------------------------------------------------------------------------------------------------------------------|-----|-----------------------------------|---------------------------|-----------------------------------|
| Follicular<br>Lymphoma (FL)                                                                                             | 117 | 43%                               | 3%                        | 11.1 months                       |
| Marginal Zone<br>Lymphoma<br>(MZL)                                                                                      | 69  | 49%                               | 16%                       | Not Reached                       |
| Table 1: Efficacy of Umbralisib in the UNITY-NHL Trial. Data sourced from the FDA announcement of accelerated approval. |     |                                   |                           |                                   |

The most common adverse reactions (≥15%), including laboratory abnormalities, were increased creatinine, diarrhea-colitis, fatigue, nausea, neutropenia, transaminase elevation, musculoskeletal pain, anemia, thrombocytopenia, upper respiratory tract infection, vomiting, abdominal pain, decreased appetite, and rash.

#### **Market Withdrawal and Safety Concerns**

Despite the promising initial efficacy, the FDA approval for umbralisib was voluntarily withdrawn in June 2022.[8][9] The decision was based on updated findings from the Phase 3 UNITY-CLL trial (NCT02612311), which evaluated umbralisib in combination with ublituximab for chronic lymphocytic leukemia (CLL).[9][10] The trial data revealed a possible increased risk of death in patients receiving the umbralisib combination compared to the control arm.[8][10] This finding led the FDA to determine that the risks of treatment with umbralisib outweighed its benefits.[8]





Click to download full resolution via product page

**Caption:** Timeline of approvals and withdrawals for PI3K inhibitors in FL. (Max-width: 760px)

## **Comparison with Alternative PI3K Inhibitors**

Umbralisib entered a field with other approved PI3K inhibitors for relapsed or refractory follicular lymphoma. The class has been characterized by notable efficacy but also significant toxicities. It is important to note that two other PI3K inhibitors, duvelisib and copanlisib, have also been voluntarily withdrawn from the US market for the FL indication.[11][12]



| Drug<br>(Target)                | Trial<br>Name<br>(Populat<br>ion)                    | N   | ORR | CR  | Median<br>PFS  | Median<br>DOR  | Key<br>Grade<br>≥3<br>Adverse<br>Events                                                   |
|---------------------------------|------------------------------------------------------|-----|-----|-----|----------------|----------------|-------------------------------------------------------------------------------------------|
| Umbralisi<br>b (ΡΙ3Κδ,<br>CK1ε) | UNITY-<br>NHL (FL,<br>≥3 prior<br>lines)             | 117 | 43% | 3%  | 10.6<br>months | 11.1<br>months | Neutrope nia (11.5%), Diarrhea (10.1%), ALT/AST increase (~7%)[6]                         |
| Idelalisib<br>(ΡΙ3Κδ)           | Study<br>101-09<br>(FL,<br>double<br>refractory<br>) | 72  | 56% | 10% | 11.0<br>months | 11.0<br>months | Diarrhea (14%), Pneumon itis (4%), Neutrope nia (22%), Transami nase elevation (14%) [13] |
| Duvelisib<br>(PI3Kδ,<br>PI3Kγ)  | DYNAM O (FL, double refractory )                     | 83  | 42% | 1%  | 9.5<br>months  | 10.0<br>months | Diarrhea/ Colitis (~15%), Neutrope nia, Rash, Pneumon itis (5%) [14]                      |



| Copanlisi<br>b (pan-<br>PI3K: α,<br>δ) | CHRON<br>OS-1<br>(FL, ≥2<br>prior<br>lines) | 104 | 59% | 14% | 11.2<br>months | 12.2<br>months | Hypergly cemia (41%), Hyperten sion (24%), Neutrope nia (24%), Lung infections (16%) [15][16] |
|----------------------------------------|---------------------------------------------|-----|-----|-----|----------------|----------------|-----------------------------------------------------------------------------------------------|
| Parsaclisi<br>b (PI3Kδ)                | CITADEL -203 (FL, ≥2 prior lines)           | 103 | 78% | 19% | 15.8<br>months | 14.7<br>months | Diarrhea (11.9%), Neutrope nia (10.3%), Colitis (5.6%)                                        |

Table 2:

Compara

tive

Efficacy

and

Safety of

PI3K

Inhibitors

in

Relapsed

/Refracto

ry

Follicular

Lympho

ma. Data



is from

pivotal or

significan

t trials for

each

agent.

Cross-

trial

comparis

ons

should

be made

with

caution

due to

differenc

es in

patient

populatio

ns and

study

designs.

#### **Comparative Summary**

- Efficacy: Umbralisib's ORR of 43% in a heavily pretreated FL population was comparable to duvelisib (42%) but lower than idelalisib (56%) and copanlisib (59%).[18] The newer agent, parsaclisib, has shown a higher ORR of 78% in a similar patient setting.[17]
- Safety Profile: A key development goal for umbralisib was to improve upon the safety profile
  of earlier PI3K inhibitors, particularly regarding immune-mediated toxicities like colitis and
  pneumonitis. While data from UNITY-NHL suggested a manageable safety profile with a
  lower incidence of these specific events, the overall safety concerns from the UNITY-CLL
  trial ultimately led to its withdrawal.[6][9] Copanlisib, being an intravenous pan-PI3K inhibitor,
  showed a distinct toxicity profile with high rates of transient hyperglycemia and hypertension.
  [15][16]



Market Status: The voluntary withdrawal of umbralisib, duvelisib, and copanlisib for the FL
indication highlights the challenges in balancing efficacy and long-term safety within the PI3K
inhibitor class. Idelalisib remains available but carries a black box warning for severe and
fatal toxicities.

#### Conclusion

Umbralisib tosylate demonstrated meaningful clinical activity in relapsed/refractory follicular and marginal zone lymphomas, leading to its accelerated FDA approval. Its unique dual-inhibition of PI3K $\delta$  and CK1 $\epsilon$  offered a novel therapeutic approach. However, the emergence of a significant adverse safety signal—an increased risk of death in the UNITY-CLL trial—resulted in its withdrawal from the market. This outcome underscores the critical importance of long-term safety data from randomized controlled trials to validate the clinical benefit of new oncology drugs, particularly within a class known for significant toxicities. For researchers, the story of umbralisib serves as a crucial case study in the complex risk-benefit analysis of targeted cancer therapies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Ukoniq (Umbralisib Tablets): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 2. Umbralisib | C31H24F3N5O3 | CID 72950888 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Umbralisib LiverTox NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Umbralisib, a Dual PI3Kδ/CK1ε Inhibitor in Patients With Relapsed or Refractory Indolent Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cancernetwork.com [cancernetwork.com]



- 8. Ublituximab + TGR-1202 Compared to Obinutuzumab + Chlorambucil in Participants With Untreated and Previously Treated Chronic Lymphocytic Leukemia [clin.larvol.com]
- 9. cancernetwork.com [cancernetwork.com]
- 10. targetedonc.com [targetedonc.com]
- 11. targetedonc.com [targetedonc.com]
- 12. Copanlisib Approved for Follicular Lymphoma NCI [cancer.gov]
- 13. ascopubs.org [ascopubs.org]
- 14. Duvelisib for CLL/SLL and follicular non-Hodgkin lymphoma PMC [pmc.ncbi.nlm.nih.gov]
- 15. Spotlight on copanlisib and its potential in the treatment of relapsed/refractory follicular lymphoma: evidence to date PMC [pmc.ncbi.nlm.nih.gov]
- 16. ascopubs.org [ascopubs.org]
- 17. Parsaclisib, a PI3Kδ inhibitor, in relapsed and refractory follicular lymphoma (CITADEL-203): a phase 2 study PMC [pmc.ncbi.nlm.nih.gov]
- 18. targetedonc.com [targetedonc.com]
- To cite this document: BenchChem. [An Independent Validation and Comparative Guide to Umbralisib Tosylate for Hematologic Malignancies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8752720#independent-validation-of-published-findings-on-umbralisib-tosylate]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com